7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one
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Description
The compound of interest, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, is a brominated heterocyclic compound that belongs to the thiepin chemical family. Thiepins are sulfur-containing analogs of benzocycloheptenes and have been studied for various chemical and pharmaceutical applications. The presence of bromine in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions .
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was achieved through a series of steps including hydrolysis, substitution, condensation, bromination, and amidation under microwave conditions, which improved the reaction time and overall yield . Similarly, the synthesis of dibenzo[b,f]thiepin-10-one derivatives involved cyclization and selective bromination steps . These methods could potentially be adapted for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often confirmed using X-ray crystallography. For instance, the crystal structure of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was determined using this technique, which also helped to understand the nature of hydrogen bonds in the crystalline state . The molecular structure can significantly influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated heterocycles can undergo various chemical reactions due to the presence of the bromine atom. For example, the Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one resulted in a mixture of formyl derivatives, demonstrating the reactivity of the brominated thiophenone towards electrophilic reagents . The electrophilic addition of bromine to dibenzo[b,f]thiepin also showed stereoselective outcomes, indicating that the configuration of the molecule can influence the reaction pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be influenced by their molecular structure. For example, the existence of an intramolecular non-classical hydrogen bond was found to stabilize the crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one . The presence of bromine in the molecule can also affect its boiling point, melting point, and solubility, which are important parameters in the synthesis and application of these compounds.
Scientific Research Applications
Synthesis Techniques and Chemical Structure Analysis
- Synthesis and Crystal Structure: The synthesis of derivatives similar to 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions. This approach not only reduces reaction times but also increases overall yield efficiency. The crystal structure of these compounds is stabilized by non-classical hydrogen bonds, highlighting the importance of structural analysis in understanding compound stability (Du & Wu, 2020).
Chemical Reactions and Mechanisms
- Rearrangement in Alkaline Solution: Research on related compounds has shown that they undergo complex rearrangements when exposed to alkaline solutions, producing multiple products. These reactions are significant for understanding the chemical behavior of bromo-dihydrobenzothiepins under various conditions (Ueda, 1975).
- Electrophilic Addition of Bromine: The study of bromine addition to dibenzothiepins has revealed insights into stereochemistry and the effects of different solvents on product formation. Such studies are crucial for developing synthetic strategies for brominated compounds (Nóagrádi, Ollis, & Sutherland, 1974).
Potential Applications in Drug Discovery
- Protein-Tyrosine Kinase Inhibitors: Novel derivatives of benzothiepins have been synthesized and evaluated for their inhibitory activity against protein-tyrosine kinases (PTKs). The study found that certain derivatives show potential as PTK inhibitors, which are important targets in cancer therapy (Li et al., 2017).
Advanced Chemical Synthesis
- Novel Routes for Synthesis: Innovative methods have been developed for synthesizing benzo[b]thiepins, demonstrating the versatility of these compounds in chemical synthesis. Such methodologies open new avenues for the production of complex molecules (Reinhoudt & Kouwenhoven, 1974).
properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRHFNSMIKVOHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)SC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590192 |
Source
|
Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one | |
CAS RN |
15084-55-6 |
Source
|
Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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